
S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride: is a chemical compound with the molecular formula C5H14ClNO3S2 . It is known for its unique structure, which includes both amino and thiosulfate groups. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride typically involves the reaction of 3-aminopropylamine with 2-chloroethyl hydrogen thiosulfate . The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve consistent results.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiosulfate group is converted to sulfate.
Reduction: It can also be reduced to form various sulfur-containing compounds.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfate derivatives.
Reduction: Thiol derivatives.
Substitution: N-substituted derivatives.
科学的研究の応用
S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its use as a radioprotective agent.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride involves its interaction with biological molecules through its amino and thiosulfate groups. These interactions can lead to the modulation of enzyme activities and the alteration of biochemical pathways. The compound may also act as a scavenger of reactive oxygen species, providing protective effects against oxidative stress.
類似化合物との比較
Similar Compounds
- S-(3-aminopropyl) hydrogen thiosulfate
- 2-Aminoethyl hydrogen sulfate
- 3-Amino-1-propanethiol hydrochloride
Uniqueness
S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
23545-56-4 |
|---|---|
分子式 |
C5H15ClN2O3S2 |
分子量 |
250.8 g/mol |
IUPAC名 |
1-amino-3-(2-sulfosulfanylethylamino)propane;hydrochloride |
InChI |
InChI=1S/C5H14N2O3S2.ClH/c6-2-1-3-7-4-5-11-12(8,9)10;/h7H,1-6H2,(H,8,9,10);1H |
InChIキー |
XXXGPFXKOBROPZ-UHFFFAOYSA-N |
正規SMILES |
C(CN)CNCCSS(=O)(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


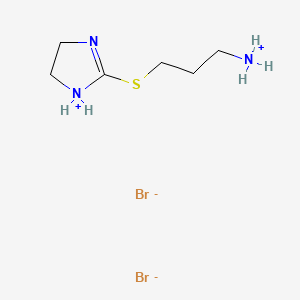

![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
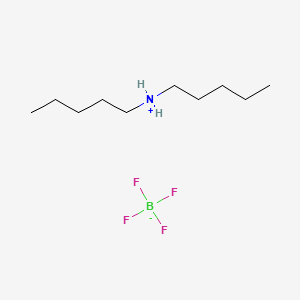
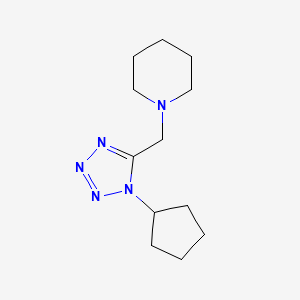
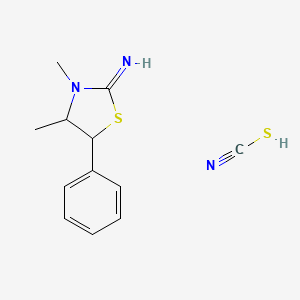

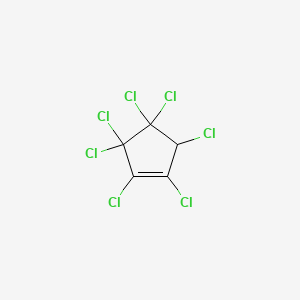


![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
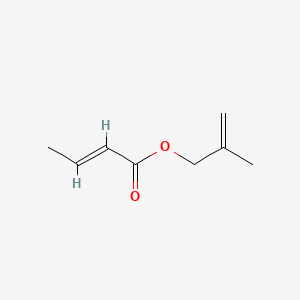
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)

